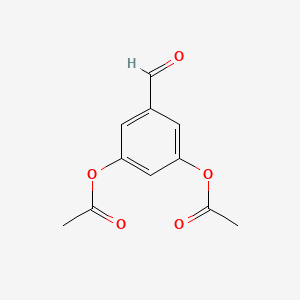

Benzaldehyde, 3,5-bis(acetyloxy)-

Description

Benzaldehyde, 3,5-bis(acetyloxy)- (CAS 57179-37-0) is an aromatic aldehyde derivative featuring acetyloxy (-OAc) groups at the 3 and 5 positions of the benzene ring. This compound is structurally characterized by its aldehyde functional group at position 1 and two acetylated hydroxyl groups at positions 3 and 5. A closely related derivative, Benzaldehyde, 3,5-bis(acetyloxy)-4-methoxy (CAS 26267-47-0), includes an additional methoxy (-OCH₃) group at position 4, altering its physicochemical properties .

Key properties of the 4-methoxy derivative include:

- Molecular formula: C₁₂H₁₂O₆

- Molecular weight: 252.22 g/mol

- Melting point: 57°C (solvent: isopropyl ether/paraffin)

- Boiling point: 170°C at 0.1 Torr

- Density: 1.258 g/cm³ (predicted)

- SMILES: C(=O)C1=CC(OC(C)=O)=C(OC)C(OC(C)=O)=C1 .

The acetyloxy groups enhance lipophilicity, making the compound suitable as an intermediate in pharmaceutical synthesis (e.g., in the production of terbutaline) .

Properties

IUPAC Name |

(3-acetyloxy-5-formylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-7(13)15-10-3-9(6-12)4-11(5-10)16-8(2)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGJRYRHTJRODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C=O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557793 | |

| Record name | 5-Formyl-1,3-phenylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57179-37-0 | |

| Record name | 5-Formyl-1,3-phenylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3,5-bis(acetyloxy)- typically involves the acetylation of 3,5-dihydroxybenzaldehyde. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

On an industrial scale, the production of Benzaldehyde, 3,5-bis(acetyloxy)- follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3,5-bis(acetyloxy)- undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: The major product is 3,5-diacetoxybenzoic acid.

Reduction: The major product is 3,5-diacetoxybenzyl alcohol.

Substitution: The products vary depending on the nucleophile used but typically include substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 3,5-bis(acetyloxy)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: It is involved in the development of drugs, particularly those targeting inflammatory conditions.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Benzaldehyde, 3,5-bis(acetyloxy)- exerts its effects involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth, making it useful as an antifungal agent . The molecular targets include superoxide dismutases and glutathione reductase, which are key components of the cellular antioxidation pathway .

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares Benzaldehyde, 3,5-bis(acetyloxy)- with key analogues based on substituent groups, molecular properties, and applications:

Key Differences and Functional Implications

This contrasts with methoxy groups (electron-donating), as seen in syringaldehyde, which increase ring electron density . Trifluoromethyl (-CF₃) groups (strongly electron-withdrawing) enhance electrophilicity at the aldehyde group, making 3,5-bis(trifluoromethyl)benzaldehyde highly reactive in cross-coupling reactions .

Physicochemical Properties :

- Lipophilicity : The acetyloxy groups in Benzaldehyde, 3,5-bis(acetyloxy)- confer higher lipophilicity (LogP ~1.258) compared to syringaldehyde (LogP ~1.49) and halogenated derivatives, influencing solubility in organic solvents .

- Thermal Stability : The 4-methoxy derivative’s boiling point (170°C at 0.1 Torr) is significantly lower than syringaldehyde’s 192.5°C at atmospheric pressure, reflecting differences in intermolecular hydrogen bonding .

Applications :

- Pharmaceutical Synthesis : Benzaldehyde, 3,5-bis(acetyloxy)- is a precursor in synthesizing β₂-adrenergic agonists like terbutaline .

- Material Science : Halogenated analogues (e.g., 3,5-diiodobenzaldehyde) are used in radiolabeling and crystal engineering due to their heavy atom effects .

- Flavor and Fragrance : Syringaldehyde’s methoxy and hydroxy groups contribute to its vanilla-like aroma, utilized in food and cosmetic industries .

Biological Activity

Benzaldehyde, 3,5-bis(acetyloxy)-, also known as 3,5-bis(acetyloxy)benzaldehyde, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its antioxidant, anticancer, and neuroprotective effects, supported by diverse research findings.

Chemical Structure and Properties

Benzaldehyde, 3,5-bis(acetyloxy)- is characterized by the presence of two acetoxy groups attached to the benzaldehyde moiety. This structural modification can influence its reactivity and biological interactions. The molecular formula is C10H10O4, and its structure can be represented as follows:

Antioxidant Activity

Research indicates that compounds with similar structures to benzaldehyde derivatives exhibit significant antioxidant properties. For instance, studies have shown that certain acetylated phenolic compounds can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH and ABTS radical scavenging tests.

| Compound | IC50 (µg/mL) | Assay Type |

|---|---|---|

| Benzaldehyde, 3,5-bis(acetyloxy)- | TBD | DPPH |

| Similar acetylated phenolic compounds | 1.5 - 1.9 | ABTS |

The exact IC50 for benzaldehyde, 3,5-bis(acetyloxy)- remains to be determined in specific assays.

Anticancer Potential

Benzaldehyde derivatives have been studied for their cytotoxic effects against various cancer cell lines. For example, research on related compounds has demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression.

- Case Study : A study evaluating the effects of benzaldehyde derivatives on HeLa cells reported an IC50 value of approximately 1.6 µg/mL for related compounds, suggesting potential anticancer activity.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of benzaldehyde derivatives indicate their potential in treating neurodegenerative diseases. Compounds similar to benzaldehyde have shown promise in protecting neuronal cells from oxidative stress-induced damage.

- Mechanism : The neuroprotective activity is believed to stem from their ability to modulate signaling pathways such as PI3K/Akt and ERK1/2 pathways, which are crucial for cell survival and proliferation.

Research Findings

- In Vivo Studies : Animal studies have shown that administration of benzaldehyde derivatives can lead to improved cognitive function and reduced markers of oxidative stress.

- In Vitro Studies : Cell culture experiments indicate that these compounds can enhance cell viability under stress conditions by reducing apoptosis rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.